molecular formula C8H6O4 B1357197 phthalic acid CAS No. 70838-83-4

phthalic acid

Cat. No.: B1357197
CAS No.: 70838-83-4
M. Wt: 168.12 g/mol
InChI Key: XNGIFLGASWRNHJ-BFGUONQLSA-N
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Description

It is an aromatic dicarboxylic acid with the molecular formula C6H4-1,2-(13CO2H)2 and a molecular weight of 168.12 g/mol . This compound is primarily used in scientific research to trace and study the behavior of phthalic acid in various chemical and biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

phthalic acid can be synthesized through the oxidation of naphthalene or ortho-xylene to phthalic anhydride, followed by hydrolysis of the anhydride . The isotopic labeling is typically introduced during the synthesis of the starting materials or intermediates, ensuring that the final product contains the desired 13C isotopes.

Industrial Production Methods

Industrial production of this compound generally involves the catalytic oxidation of naphthalene or ortho-xylene using air in the presence of a vanadium pentoxide catalyst. The resulting phthalic anhydride is then hydrolyzed to produce this compound . For the labeled compound, isotopically enriched starting materials are used to ensure the incorporation of 13C atoms.

Biological Activity

Phthalic acid, a di-functional aromatic compound, is widely recognized for its diverse applications in the chemical industry, particularly as a precursor for plasticizers and other synthetic materials. However, its biological activity has garnered significant attention due to its potential health effects and environmental implications. This article delves into the biological activity of this compound, focusing on its toxicity, ecological interactions, and applications in organic synthesis.

Chemical Structure and Properties

This compound (C₈H₆O₄) is characterized by its two carboxylic acid groups attached to a benzene ring. This structure enables it to participate in various chemical reactions, making it a versatile compound in organic synthesis. It is often encountered in the form of its esters (phthalate esters), which are commonly used as plasticizers.

General Toxicity

This compound and its esters have been studied extensively for their toxicological effects. Research indicates that exposure to phthalate esters can lead to various adverse health outcomes, including:

  • Reproductive and Developmental Toxicity : Studies have shown that phthalate exposure can disrupt endocrine functions, leading to reproductive abnormalities in both animal models and potential implications for human health .
  • Liver Effects : this compound has been linked to liver enlargement and alterations in serum lipid profiles in animal studies, indicating potential hepatotoxicity .
  • Mutagenicity : While this compound itself did not show mutagenic effects in bacterial tests, some of its derivatives exhibited mutagenicity in fruit flies .

Case Studies

A notable study highlighted the effects of phthalate exposure on laboratory animals. For instance, chronic exposure to di-n-butyl phthalate resulted in significant reproductive toxicity and developmental issues in offspring . Furthermore, a study assessing the impact of this compound on human populations indicated correlations between exposure and reproductive health concerns, although results remain controversial due to methodological inconsistencies .

Environmental Impact

This compound is prevalent in various environmental matrices due to its widespread use. Its metabolites have been detected in surface waters, raising concerns about ecological consequences:

  • Ecotoxicity : Phthalate esters can disrupt microbial communities and affect the growth of aquatic organisms. They have been implicated in altering the metabolic processes of plants and algae, which may lead to reduced biodiversity .
  • Biosynthesis by Algae : Recent studies suggest that certain algae can biosynthesize phthalates, indicating that these compounds may not only be anthropogenic pollutants but also naturally occurring substances with ecological roles .

Applications in Organic Synthesis

This compound serves as an efficient catalyst in various organic reactions. Its biodegradable nature makes it an attractive alternative to traditional catalysts:

  • Catalytic Activity : Research has demonstrated that this compound can catalyze multiple organic reactions under mild conditions with high yields. For example, it has been successfully utilized in the Biginelli reaction and other multi-component reactions .
Reaction TypeCatalyst UsedYield (%)Reaction Time (min)
Biginelli ReactionThis compound (20 mol%)8615
Four-component ReactionThis compound (20 mol%)923

This table summarizes key findings from recent studies on the catalytic efficiency of this compound.

Properties

IUPAC Name

phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGIFLGASWRNHJ-BFGUONQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[13C](=O)O)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583975
Record name Benzene-1,2-(~13~C_2_)dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70838-83-4
Record name Benzene-1,2-(~13~C_2_)dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phthalic acid-carboxy-13C2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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